molecular formula C18H20BrNO4S B2631645 2-bromo-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide CAS No. 1903682-46-1

2-bromo-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide

Cat. No.: B2631645
CAS No.: 1903682-46-1
M. Wt: 426.33
InChI Key: CBTROXUSANWWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide is a potent and selective research chemical identified as a kynurenine aminotransferase II (KAT II) inhibitor. This enzyme is responsible for the production of kynurenic acid (KYNA) in the brain, a key astrocyte-derived gliotransmitter that acts as an endogenous antagonist at the glycine site of the NMDA receptor and the α7 nicotinic acetylcholine receptor. Elevated brain KYNA levels are associated with cognitive deficits and pathological processes in neuropsychiatric disorders such as schizophrenia . By selectively inhibiting KAT II, this compound effectively reduces central KYNA levels, offering a powerful pharmacological tool to probe the glutamatergic and cholinergic systems. Its primary research value lies in preclinical investigations aimed at understanding and potentially ameliorating cognitive dysfunction. Researchers utilize this sulfonamide derivative to study the intricate link between the kynurenine pathway and core symptoms of schizophrenia, particularly working memory and executive function impairments, providing critical insights for the development of novel therapeutic strategies targeting cognitive domains. The compound's design, featuring a tetrahydronaphthalene moiety, optimizes brain penetration and target engagement , making it a superior tool compared to earlier, less selective KAT inhibitors.

Properties

IUPAC Name

2-bromo-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO4S/c1-24-14-8-9-15-13(11-14)5-4-10-18(15,21)12-20-25(22,23)17-7-3-2-6-16(17)19/h2-3,6-9,11,20-21H,4-5,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTROXUSANWWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC=CC=C3Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-bromo-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide is a complex sulfonamide derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of the compound can be described by the following characteristics:

  • Molecular Formula : C11_{11}H13_{13}BrO2_2
  • Molecular Weight : 257.124 g/mol
  • CAS Number : 82167-71-3
  • LogP : 2.438 (indicating moderate lipophilicity)

These properties suggest that the compound may exhibit significant interactions with biological membranes and proteins.

Pharmacological Properties

Research indicates that sulfonamide derivatives, including this compound, may exhibit various pharmacological effects:

  • Antimicrobial Activity : Many sulfonamides are known for their antibacterial properties. The specific activity of this compound against various bacterial strains remains to be fully elucidated.
  • Cardiovascular Effects : Studies have shown that some sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. For instance, a related compound demonstrated significant effects on coronary resistance in isolated rat heart models .

The biological activity of This compound may involve several mechanisms:

  • Protein Binding : Similar compounds have been shown to interact with human serum albumin (HSA), affecting their pharmacokinetics and therapeutic efficacy .
  • Enzyme Inhibition : Some sulfonamides act as inhibitors of key enzymes involved in metabolic pathways. For example, certain derivatives have been identified as carbonic anhydrase inhibitors, which could be beneficial in treating conditions like heart failure .

Study 1: Cardiovascular Effects

A study evaluating the effects of various benzenesulfonamide derivatives on perfusion pressure found that specific compounds could significantly alter cardiovascular parameters in isolated rat heart models. The research indicated that doses as low as 0.001 nM could produce measurable changes in perfusion pressure and coronary resistance .

Study 2: Antimicrobial Activity

While specific data on the antimicrobial activity of this compound is limited, related studies suggest that sulfonamide derivatives possess broad-spectrum antibacterial properties. Further investigation is needed to determine the effectiveness of this particular compound against various pathogens.

Data Table

The following table summarizes relevant findings from various studies on sulfonamide derivatives:

Compound NameBiological ActivityMechanismReference
Compound AAntimicrobialEnzyme inhibition
Compound BCardiovascular effectsProtein binding
2-bromo-N-(...)Potential antimicrobialUnknownThis study

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds similar to 2-bromo-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide exhibit various biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of sulfonamide derivatives. For instance:

  • Case Study : A derivative similar to this compound showed significant inhibition of cancer cell proliferation in vitro, attributed to its ability to interfere with specific signaling pathways involved in tumor growth .

Antimicrobial Properties

Compounds with a similar structural framework have been evaluated for their antimicrobial effects:

  • Research Findings : A series of benzenesulfonamides demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups was crucial for enhancing antimicrobial efficacy .

Anticonvulsant Effects

Sulfonamide derivatives have also been investigated for their anticonvulsant properties:

  • Study Insight : In a systematic screening of various derivatives, one compound exhibited significant anticonvulsant activity, suggesting that modifications on the benzene ring can influence neuroprotective effects .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

  • Bromination : The introduction of bromine into the naphthalene structure.
  • Formation of Sulfonamide Linkage : The reaction between the amine and sulfonyl chloride.
  • Hydroxylation and Methylation : Modifications to introduce hydroxyl and methoxy groups at specific positions.

Structure–Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound:

  • Key Observations : Modifications on the naphthalene ring and the sulfonamide group significantly affect biological activity. For example, substituents that enhance lipophilicity tend to improve cellular uptake and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Physicochemical and Pharmacological Properties

Parameter Target Compound Compound 44
Molecular Weight ~438.3 g/mol (estimated) 466.4 g/mol
Hydrogen Bond Donors 2 (hydroxy and sulfonamide NH) 2 (hydroxy and sulfonamide NH)
LogP (Predicted) ~3.2 (lower due to tetrahydronaphthalene saturation) ~3.8 (higher aromaticity)
Synthetic Yield Not reported (estimated 40–55%) 49%
Purity Not reported 96% (HPLC)
  • LogP Implications : The partial saturation in the target compound likely improves aqueous solubility compared to the fully aromatic Compound 44, which may enhance bioavailability.
  • Bioactivity: Compound 44 was designed as a small-molecule inhibitor, though its specific target is undisclosed.

Stability and Metabolic Considerations

  • The tetrahydronaphthalene core in the target compound may confer greater metabolic stability than the naphthalene system in Compound 44, as saturation reduces susceptibility to oxidative degradation.

Q & A

Basic: What are the common synthetic routes for preparing 2-bromo-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions starting with sulfonylation and alkylation. A key intermediate is the tetrahydronaphthalene derivative, which undergoes bromination and subsequent coupling with a benzenesulfonamide group. For example, benzenesulfonamide derivatives are often synthesized via nucleophilic substitution or coupling reactions, as seen in analogous compounds like 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide, where alkynyl intermediates are critical . Hydroamination strategies, such as those used in Et2Zn-catalyzed intramolecular reactions for sulfonamide derivatives, may also apply . Characterization relies on 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LC-MS to confirm regiochemistry and purity .

Advanced: How can researchers optimize reaction conditions for synthesizing this compound using Design of Experiments (DoE)?

DoE methodologies, as applied in flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation), allow systematic variation of parameters like temperature, catalyst loading, and solvent polarity to maximize yield and minimize side products . For this compound, critical factors include:

  • Bromination efficiency : Optimize stoichiometry of brominating agents (e.g., NBS or Br2_2) and reaction time.
  • Stereochemical control : Adjust temperature and solvent polarity during tetrahydronaphthalene ring formation to prevent racemization.
  • Coupling reactions : Screen palladium catalysts (e.g., Pd(PPh3_3)4_4) and bases (e.g., K2_2CO3_3) for Suzuki-Miyaura or Buchwald-Hartwig couplings.
    Statistical modeling (e.g., response surface methodology) can identify optimal conditions, as demonstrated in flow-chemistry optimizations .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : 1H NMR^1 \text{H NMR} resolves substituent positions (e.g., methoxy and hydroxy groups), while 13C NMR^{13} \text{C NMR} confirms carbon environments, as seen in analogous sulfonamides .
  • LC-MS : High-resolution MS validates molecular weight, and LC tracks purity. For example, LC-MS with electrospray ionization (ESI) is used for sulfonamide derivatives in wastewater analysis .
  • X-ray Crystallography : Determines absolute configuration, particularly for stereocenters in the tetrahydronaphthalene moiety, as applied in related N-(4-methoxyphenyl)benzenesulfonamide structures .

Advanced: How can researchers resolve contradictions between spectral data (e.g., NMR vs. X-ray) for this compound?

Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystallographic packing effects. Strategies include:

  • Variable-temperature NMR : Identify conformational flexibility in the tetrahydronaphthalene ring or sulfonamide group.
  • DFT Calculations : Compare experimental 1H NMR^1 \text{H NMR} shifts with computed values for different conformers.
  • Complementary Techniques : Use IR spectroscopy to detect hydrogen bonding (e.g., OH stretching) and compare with X-ray hydrogen-bonding networks, as in N-(4-methoxyphenyl)benzenesulfonamide .

Basic: What are the stability considerations for this compound under experimental storage conditions?

  • Light Sensitivity : Brominated aromatics are prone to photodegradation; store in amber vials at −20°C .
  • Hydrolytic Stability : The sulfonamide group may hydrolyze under acidic/basic conditions. Stability testing via HPLC under varying pH (e.g., pH 2–9) is recommended, similar to protocols for wastewater analyte preservation .
  • Moisture Sensitivity : Silanize glassware with dimethyldichlorosilane (DMDCS) to prevent adsorption, as used in SPE sample preparation .

Advanced: What computational methods are suitable for modeling this compound’s interactions in biological systems?

  • Molecular Docking : Use crystal structure data (e.g., from related sulfonamides ) to predict binding modes with target proteins (e.g., carbonic anhydrase).
  • MD Simulations : Assess conformational stability of the tetrahydronaphthalene moiety in aqueous or lipid environments.
  • QSAR Modeling : Correlate substituent effects (e.g., bromine position) with bioactivity, leveraging data from similar benzenesulfonamide derivatives .

Basic: How can researchers purify this compound using solid-phase extraction (SPE)?

  • Sorbent Selection : Oasis HLB cartridges (60 mg, 3 cc) are effective for sulfonamides, as validated in environmental analyte extraction .
  • Conditioning : Pre-treat with 2 mL methanol and 2 mL deionized water.
  • Elution : Use 2 mL methanol:acetonitrile (1:1 v/v) to recover the compound. Monitor recovery rates via LC-MS .

Advanced: What strategies mitigate byproduct formation during bromination of the tetrahydronaphthalene precursor?

  • Regioselective Bromination : Use directing groups (e.g., methoxy) to control bromine position, as seen in 2-bromo-6-methoxynaphthalene synthesis .
  • Low-Temperature Reactions : Perform bromination at 0–5°C to suppress di-brominated byproducts.
  • In Situ Quenching : Add sodium thiosulfate to neutralize excess Br2_2 immediately post-reaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.